N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a dioxidoisothiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the dioxidoisothiazolidinyl moiety: This can be done through a nucleophilic substitution reaction where the thiophene-carboxamide intermediate reacts with a suitable dioxidoisothiazolidinyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carboxamide group may form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide: Similar structure but with a chlorine substituent.
5-bromo-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide: Contains a bromine atom and a thiazole ring.
Uniqueness
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the dioxidoisothiazolidinyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-5-6-12(17-7-3-9-22(17,19)20)10-13(11)16-15(18)14-4-2-8-21-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHWFCEXRCXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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